5-Hydroxy-3-hydroxymethylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C9H9NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-4,10-12H,5H2 |
InChI Key |
CPTZQVICVNOIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy 3 Hydroxymethylindole and Its Precursors/analogs
Chemical Synthesis Approaches
Regioselective Synthesis of 5-Hydroxyindole (B134679) Ring Systems
The construction of the 5-hydroxyindole core is a critical first step. Several named reactions are employed to achieve this, with the Nenitzescu indole (B1671886) synthesis being a prominent and direct method. mdpi.comresearchgate.net This reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-enamino ester. researchgate.net The regioselectivity of the Nenitzescu reaction, which dictates the formation of 6- or 7-substituted isomers alongside the desired 5-hydroxyindole, can be influenced by the steric bulk of substituents on both the quinone and the enamine. researchgate.net
Alternative strategies for accessing the 5-hydroxyindole scaffold include:
Coumarin-Indole Transformation : A method that converts coumarin (B35378) derivatives into 5-hydroxyindoles. nih.gov
Palladium-catalyzed Coupling : This approach involves the coupling of 2-iodoanilines with alkynes to form the indole ring. nih.gov
Intramolecular Diels-Alder Furan (B31954) (IMDAF) Cycloaddition : A convergent approach where an alkynol segment undergoes an intramolecular [4+2]-cycloaddition onto a furan, followed by a cascade of reactions including fragmentation and aromatization to directly form 3,4-disubstituted 5-hydroxyindoles. nih.gov This method is notable for assembling both the benzene (B151609) and pyrrole (B145914) rings in a single pot under microwave heating. nih.gov
Introduction of the Hydroxymethyl Group at C3 via Formylation or Reduction
Once the 5-hydroxyindole core is established, the hydroxymethyl group is typically introduced at the C3 position, which is the most nucleophilic site on the indole ring. chemrxiv.org A common and well-established two-step procedure involves:
Formylation at C3 : The Vilsmeier-Haack reaction is frequently used for this purpose. The indole is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to install a formyl (aldehyde) group at the C3 position. A patent describes the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde from 4-amino-3-methylphenol (B1666317) using this method, achieving a high yield. google.com
Reduction of the C3-Formyl Group : The resulting 3-formylindole is then reduced to the corresponding hydroxymethyl derivative. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 5-hydroxy-3-hydroxymethylindole.
This formylation-reduction sequence is a reliable method for accessing C3-hydroxymethylated indoles.
Strategies Utilizing Fischer Indole Synthesis Principles for Hydroxyindoles
The Fischer indole synthesis is a classic and versatile method for creating indole rings by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com For the synthesis of hydroxyindoles, a hydroxyl-substituted phenylhydrazine is required.
A key challenge is the compatibility of the free hydroxyl group with the strong acidic catalysts (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) typically employed in the Fischer synthesis. wikipedia.orgrsc.org To overcome this, the hydroxyl group is often protected prior to the cyclization reaction. The selection of the acid catalyst is crucial for the success of the reaction. rsc.org While the traditional Fischer synthesis is robust, modifications have been developed to enhance its scope and applicability. For instance, a palladium-catalyzed version allows for the cross-coupling of aryl bromides and hydrazones, providing an alternative entry to the necessary N-arylhydrazone intermediates. wikipedia.org
Application of Modified Reissert Indole Synthesis
The Reissert indole synthesis provides another pathway to the indole core, typically starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The classical Reissert reaction involves condensation to form an ethyl o-nitrophenylpyruvate, followed by reductive cyclization using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgyoutube.com
For the synthesis of a 5-hydroxyindole derivative, one would need to start with a correspondingly substituted ortho-nitrotoluene (e.g., 4-hydroxy-2-nitrotoluene). Modifications to the reaction conditions can be crucial. For example, using potassium ethoxide may yield better results than sodium ethoxide. wikipedia.orgchemeurope.com A significant variation, the Butin modification, utilizes an intramolecular furan ring-opening to generate the carbonyl group required for cyclization, offering a different approach to the indole skeleton. wikipedia.org
Protecting Group Strategies for Hydroxyl and Indole Nitrogen Moieties
The presence of reactive hydroxyl (-OH) and indole nitrogen (-NH) groups necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com
For the 5-hydroxyl group:
Benzyl (Bn) ethers : These are robust and can be removed by hydrogenolysis.
Silyl (B83357) ethers (e.g., TMS, TBDMS) : These are common choices, with varying stability depending on the specific silyl group. They are typically removed by fluoride (B91410) ion sources (e.g., TBAF).
Methyl ethers : Easy to install but require harsh conditions (e.g., BBr₃) for removal, making them more suitable for permanent protection. utsouthwestern.edu
For the indole nitrogen:
tert-Butoxycarbonyl (Boc) : Widely used due to its stability and removal under moderately acidic conditions (e.g., TFA). creative-peptides.com
2-Phenylsulfonylethyl (PSE) : A useful protecting group that can be readily removed under basic conditions. researchgate.net
N-[2-(methoxycarbonyl)ethyl] : This group is removed under basic conditions (e.g., DBU) and has been used in various metal-catalyzed transformations. researchgate.net
The following table summarizes common protecting groups and their removal conditions.
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
| Hydroxyl | Benzyl | Bn | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBAF, HF |
| Hydroxyl | Methyl | Me | BBr₃, TMSI |
| Indole Nitrogen | tert-Butoxycarbonyl | Boc | TFA, HCl |
| Indole Nitrogen | Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C; HBr/AcOH |
| Indole Nitrogen | 2-Phenylsulfonylethyl | PSE | DBU, NaH |
This table provides a summary of common protecting groups used in the synthesis of hydroxyindoles.
Novel Catalytic and Organocatalytic Methods for Hydroxymethylation of Indoles
Modern synthetic chemistry seeks more direct and atom-economical methods. Recent advancements have focused on the direct C3-functionalization of the indole core, bypassing multi-step sequences. While direct C3-hydroxymethylation is still an evolving area, related C3-alkylation methods highlight the potential of catalytic approaches.
Metal-free C3-alkylation : A method using Cs₂CO₃/oxone® mediates the C3-alkylation of indoles with various alcohols, proceeding through a proposed oxidation-condensation-reduction cascade. chemrxiv.org
Borane-catalyzed C3-alkylation : Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the direct C3-alkylation of indoles using amine-based alkylating agents. nih.govcardiff.ac.uk This metal-free method effectively avoids common side reactions like N-alkylation. nih.gov
N-Hydroxymethylation : While not a C3-functionalization, methods for N-hydroxymethylation of indoles using reagents like paraformaldehyde in the presence of various catalysts have been developed, demonstrating the selective functionalization of the indole nitrogen. researchgate.net
These emerging catalytic strategies offer promising, more efficient alternatives to traditional stoichiometric reactions for the synthesis of functionalized indoles.
Synthesis from Tryptophan-Derived Chemical Precursors (non-biological pathways)
A prominent method for creating the 5-hydroxyindole scaffold is the Nenitzescu indole synthesis . This reaction condenses a 1,4-benzoquinone with a β-aminocrotonic ester to form the 5-hydroxyindole derivative. wikipedia.orgresearchgate.net This method has proven effective for generating a variety of 5-hydroxyindoles. nih.gov For instance, zinc, iron, and magnesium salts have been used as mild Lewis acid catalysts in environmentally conscious solvents like cyclopentyl methyl ether to produce these scaffolds in fair to good yields. cnr.it
Once a 5-hydroxyindole nucleus is obtained, the challenge shifts to the functionalization of the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution. unimi.it A plausible route to introduce the hydroxymethyl group would involve a formylation reaction (e.g., Vilsmeier-Haack reaction) to yield a 5-hydroxyindole-3-carbaldehyde, followed by reduction of the aldehyde group (e.g., with sodium borohydride) to the desired hydroxymethyl group.
Alternatively, one could start with a tryptophan derivative, protect the amino and carboxyl groups, and then introduce the 5-hydroxy group. However, direct C-H activation and hydroxylation at the 5-position of an existing tryptophan derivative is chemically challenging. A more feasible approach involves building the indole ring from appropriately substituted precursors. chim.it
Table 1: Potential Chemical Synthesis Steps
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Nenitzescu Synthesis | 1,4-Benzoquinone, Ethyl β-aminocrotonate | Lewis Acid (e.g., ZnCl₂) | 5-Hydroxy-2-methyl-1H-indole-3-carboxylate | Forms the 5-hydroxyindole core nih.gov |
| 2 | Formylation | 5-Hydroxyindole | POCl₃, DMF | 5-Hydroxyindole-3-carbaldehyde | Introduces a C3 carbonyl group |
Hypothetical Biosynthetic Pathways and Enzymatic Transformations
The biosynthesis of this compound is not a well-documented pathway. However, its formation can be postulated by considering the known actions of enzymes that functionalize the indole ring. The pathway would likely involve two key steps: hydroxylation at the C5 position and hydroxymethylation at the C3 position.
Postulated Enzymatic Hydroxylation of 3-Hydroxymethylindole
If 3-Hydroxymethylindole were available as a precursor, its conversion to this compound would require a specific hydroxylation at the C5 position of the indole ring. This reaction is catalyzed by enzymes from the aromatic amino acid hydroxylase family, most notably Tryptophan hydroxylase (TPH) . nih.govwikipedia.org
TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), where it hydroxylates L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgnih.gov The reaction requires a non-heme iron (II), molecular oxygen, and a tetrahydrobiopterin (B1682763) (BH4) cofactor. nih.govnih.gov TPH enzymes are known to have some substrate flexibility. For example, TPH can hydroxylate both tryptophan and phenylalanine. nih.gov Given this, it is plausible that TPH or a related hydroxylase could accept 3-Hydroxymethylindole as a substrate, catalyzing its conversion to this compound. The enzyme TPH1 is found in peripheral tissues, while TPH2 is the predominant isoform in the central nervous system. wikipedia.org
Proposed Hydroxymethylation of 5-Hydroxyindole
Conversely, if 5-Hydroxyindole were the precursor, an enzyme would be needed to add a hydroxymethyl group to the C3 position. Direct enzymatic hydroxymethylation of an indole C3 position is not a commonly cited reaction. However, enzymes that catalyze C-C bond formation at this position are known. For instance, S-adenosyl methionine (SAM)-dependent methyltransferases can methylate the C3 position of indoles. uni-duesseldorf.denih.gov
One could hypothesize the existence of a specialized enzyme, perhaps a hydroxymethyltransferase, that utilizes a one-carbon donor like S-adenosylmethionine (SAM) in a different manner or a formaldehyde-activating enzyme. More commonly, hydroxymethyl groups are installed via the action of monooxygenases that oxidize a methyl group. Therefore, a hypothetical pathway could first involve the C3-methylation of 5-hydroxyindole, followed by oxidation of the newly introduced methyl group by a cytochrome P450 monooxygenase to yield the hydroxymethyl group.
Role of Specific Enzyme Classes (e.g., Monooxygenases) in Indole Functionalization
Monooxygenases are a critical class of enzymes capable of activating molecular oxygen to hydroxylate various substrates, including the indole ring. wiley.com They play a central role in both the postulated hydroxylation and hydroxymethylation steps.
Aromatic Amino Acid Hydroxylases (AAAHs): This family, which includes TPH, uses a non-heme iron and a pterin (B48896) cofactor to hydroxylate aromatic rings. nih.govnih.gov The mechanism involves the formation of a highly reactive Fe(IV)=O intermediate that performs an electrophilic attack on the aromatic ring of the substrate. wikipedia.orgnih.gov This is the most likely class of enzyme to be involved in the C5 hydroxylation of an indole precursor.
Cytochrome P450 Monooxygenases (P450s): This is a vast superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. mdpi.com P450s are known to oxidize indole at multiple positions. For example, human P450 2A6 can produce 3-hydroxyindole (indoxyl), oxindole, and 6-hydroxyindole (B149900) from indole. nih.govresearchgate.net P450s are adept at hydroxylating unactivated C-H bonds, including those on alkyl side chains. beilstein-journals.org Therefore, if a 5-hydroxy-3-methylindole (B177197) intermediate were formed, a P450 enzyme would be a prime candidate for catalyzing its oxidation to this compound.
Flavoprotein Monooxygenases: These enzymes use a flavin cofactor (FAD) to activate oxygen. wiley.com Some have been engineered to hydroxylate indole, typically at the pyrrole ring, leading to products that can form indigo (B80030) dye. nih.govnih.gov While their natural specificity might not favor C5 hydroxylation, their catalytic machinery for indole oxidation is well-established.
Table 2: Key Enzyme Classes in Postulated Biosynthesis
| Enzyme Class | Cofactor(s) | Typical Indole Reaction | Postulated Role |
|---|---|---|---|
| Aromatic Amino Acid Hydroxylases (e.g., TPH) | Fe(II), BH₄ | C5-Hydroxylation of Tryptophan nih.gov | C5-Hydroxylation of 3-Hydroxymethylindole |
| Cytochrome P450 Monooxygenases | Heme, NADPH | C3, C2, C6 Hydroxylation; Alkyl C-H oxidation nih.govresearchgate.net | Oxidation of a C3-methyl group to a hydroxymethyl group |
Reactivity and Transformations of 5 Hydroxy 3 Hydroxymethylindole in Research Settings
Condensation and Polymerization Reactions
The presence of the hydroxymethyl group at the electron-rich C3 position of the indole (B1671886) ring makes 5-Hydroxy-3-hydroxymethylindole susceptible to condensation and polymerization reactions, particularly under acidic conditions.
Acid-Catalyzed Dimerization and Oligomerization Mechanisms (e.g., formation of diindolylmethane structures)
In an acidic environment, this compound readily undergoes dimerization and oligomerization. The reaction mechanism is initiated by the protonation of the hydroxyl group on the methylene (B1212753) substituent, which then leaves as a water molecule. This departure generates a highly stabilized, electrophilic carbocation, often referred to as an indolylcarbinyl cation.
This cation is a potent electrophile that can attack the C3 position of a second molecule of this compound, which is the most nucleophilic site on the indole ring. This electrophilic substitution reaction results in the formation of a methylene bridge between two indole units, creating a 5,5'-dihydroxy-3,3'-diindolylmethane structure. wikipedia.orgnih.gov This product is an analogue of the well-studied 3,3'-Diindolylmethane (B526164) (DIM), a natural product derived from the digestion of indole-3-carbinol (B1674136) found in cruciferous vegetables. wikipedia.orgnih.gov
Under more strongly acidic conditions or with prolonged reaction times, the reaction does not stop at the dimer stage. The resulting diindolylmethane can be further protonated and react with other indole monomers or dimers, leading to the formation of trimers, tetramers, and eventually an oxygen-free polymeric substance. cdnsciencepub.comscispace.com
Self-Condensation Pathways
While acid catalysis significantly accelerates the reaction, 3-hydroxymethylindole derivatives are known to be unstable and can undergo self-condensation even in neutral or alkaline aqueous solutions. cdnsciencepub.comscispace.comresearchgate.net Shaking an aqueous solution of 3-hydroxymethylindole at room temperature for an extended period can yield 3,3'-diindolylmethane. researchgate.net This process involves the extrusion of formaldehyde. researchgate.net It is proposed that a similar self-condensation pathway exists for this compound, driven by the inherent reactivity of the 3-hydroxymethyl group, leading to the formation of the corresponding diindolylmethane derivative. cdnsciencepub.comscispace.com
Reduction Reactions of the Hydroxymethyl Group
The hydroxymethyl group at the C3 position can be reduced to a methyl group through hydrogenolysis, yielding a 5-hydroxyskatole (5-hydroxy-3-methylindole) structure.
Hydrogenolysis Pathways
A common method for the hydrogenolysis of 3-hydroxymethylindoles is the use of strong hydride reducing agents like lithium aluminum hydride (LiAlH4). cdnsciencepub.comresearchgate.netscite.ai The reaction proceeds via the cleavage of the carbon-oxygen bond of the hydroxymethyl group and its replacement with a carbon-hydrogen bond. The mechanism likely involves the coordination of the aluminum hydride species to the hydroxyl group, facilitating its departure and subsequent reduction of the intermediate. cdnsciencepub.com The treatment of 3-hydroxymethylindole with LiAlH4 has been shown to produce skatole (3-methylindole). scispace.comresearchgate.netscite.ai By analogy, this compound is expected to yield 5-hydroxy-3-methylindole (B177197) under similar conditions.
Selective Reduction Strategies
Achieving selectivity in the reduction of a multifunctional molecule like this compound is a key challenge. Different reagents can target different parts of the molecule.
Reduction of the Hydroxymethyl Group: As mentioned, LiAlH4 is effective for the hydrogenolysis of the 3-hydroxymethyl group to a methyl group. cdnsciencepub.comscite.ai This reagent typically does not reduce the indole ring itself under mild conditions.
Reduction of the Indole Nucleus: For the selective reduction of the indole double bonds to form an indoline (B122111), while potentially preserving the hydroxymethyl group, specific methods are required. One such strategy involves the use of a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) complex (BH3·THF), in the presence of trifluoroacetic acid. google.com This method is effective for reducing the indole ring of compounds that possess a basic nitrogen-bearing group, which stabilizes the intermediate indolenium ion. google.com This approach could potentially be adapted to reduce the indole nucleus of this compound to its corresponding indoline derivative.
Oxidation Reactions
The oxidation of this compound can occur at several sites, primarily at the C2 position of the indole ring or at the C3 hydroxymethyl substituent.
Oxidation of the Indole Nucleus to Oxindoles: A common oxidative pathway for 3-substituted indoles is the formation of 2-oxindoles. rsc.org This involves the oxidation of the C2 position of the indole ring. For this compound, this would lead to the formation of 5-hydroxy-3-hydroxymethyl-2-oxindole. Milder, metal-free oxidation methods have been developed that can achieve this transformation. rsc.org The resulting 5-hydroxyoxindole (B181108) core is of interest for its potential antioxidant properties. nih.gov
Oxidation of the 3-Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized in a stepwise manner. Mild oxidation would first yield the corresponding aldehyde, 5-hydroxyindole-3-carbaldehyde. nih.gov Further, more vigorous oxidation would convert the aldehyde to a carboxylic acid, resulting in 5-hydroxyindole-3-carboxylic acid, a metabolite of serotonin (B10506). nih.gov
The potential products from the oxidation of this compound are summarized in the table below.
| Oxidation Site | Product Name | Resulting Functional Group |
|---|---|---|
| C3-Hydroxymethyl Group (Partial) | 5-Hydroxyindole-3-carbaldehyde | Aldehyde |
| C3-Hydroxymethyl Group (Full) | 5-Hydroxyindole-3-carboxylic acid | Carboxylic Acid |
| C2-Position of Indole Ring | 5-Hydroxy-3-hydroxymethyl-2-oxindole | Oxindole |
Enzymatic Oxidation Pathways (non-biological systems focus)
While the in-vivo enzymatic oxidation of hydroxyindoles is a cornerstone of neurochemistry, the application of isolated enzymes in non-biological systems for synthetic transformations is a growing field of interest. In these settings, enzymes like peroxidases or laccases can be employed to catalyze the oxidation of this compound under controlled, non-physiological conditions. The primary focus of such research is often the generation of reactive intermediates and the synthesis of novel dimeric or polymeric structures. The precise nature of the products can be influenced by reaction parameters such as the choice of enzyme, solvent system, and the presence of co-oxidants.
Chemical Oxidation Studies
The chemical oxidation of 5-hydroxyindoles has been a subject of significant investigation, often with a focus on understanding the mechanisms of oxidative degradation and the formation of various colored products. Studies on the oxidation of the related compound, 5-hydroxyindole (B134679), have provided insights into the potential pathways for this compound.
One study investigated the oxidation of 5-hydroxyindole using chloramine-B in a basic solution, leading to the formation of 2-oxo-5-hydroxyindole. researchgate.net This transformation highlights the susceptibility of the indole ring to oxidation, particularly at the C2 position. The reaction proceeds under pseudo-first-order conditions and is influenced by the concentrations of the oxidant, the indole, and hydroxide (B78521) ions. researchgate.net
Electrochemical oxidation studies of 5-hydroxyindole at a pyrolytic graphite (B72142) electrode have also been conducted. niscpr.res.in These studies reveal that in aqueous and micellar media, 5-hydroxyindole undergoes a complex oxidation process involving multiple electron and proton transfers. niscpr.res.in The presence of surfactants can influence the oxidation peaks, suggesting that the reaction environment plays a crucial role in the oxidation pathway. niscpr.res.in
Table 1: Chemical Oxidation of 5-Hydroxyindole Derivatives
| Oxidant/Method | Substrate | Product(s) | Key Findings |
| Chloramine-B | 5-Hydroxyindole | 2-Oxo-5-hydroxyindole | The reaction follows pseudo-first-order kinetics and is influenced by reactant concentrations. researchgate.net |
| Electrochemical Oxidation | 5-Hydroxyindole | Complex mixture | The oxidation involves multiple electron and proton transfers, with surfactants affecting the process. niscpr.res.in |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus
The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution. niscpr.res.inresearchgate.net The C3 position is generally the most reactive site for electrophilic attack. niscpr.res.inresearchgate.net However, the substituents at the C3 and C5 positions of this compound can direct incoming electrophiles to other positions on the ring.
Electrophilic Substitution:
Research on related 5-hydroxyindole derivatives demonstrates the feasibility of various electrophilic substitution reactions. For instance, aminomethylation (Mannich reaction), nitration, and acetylation have been successfully carried out on 1-substituted-3-acetyl/carbethoxy-5-hydroxy-2-methylindoles. niscpr.res.in In these cases, substitution often occurs at the C4 and C6 positions. niscpr.res.in Bromination of a similar indole derivative with bromine in acetic acid resulted in substitution at the C6 position. niscpr.res.in
Nucleophilic Substitution:
While electrophilic substitution is more common for the indole ring itself, nucleophilic substitution reactions can occur, particularly on derivatives where a leaving group is present. Research has shown that 1-hydroxyindoles can undergo nucleophilic substitution at the nitrogen atom. clockss.org For instance, the reaction of 1-hydroxyindoles with indole in formic acid can lead to the formation of 1-(indol-3-yl)indoles. clockss.org Furthermore, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jp These findings suggest that with appropriate modification of the hydroxyl groups, this compound could be a precursor for nucleophilic substitution reactions.
Functional Group Interconversions and Derivatization at C3 and C5 Positions
The hydroxyl groups at the C3-hydroxymethyl and C5 positions of this compound are prime sites for functional group interconversions and derivatization, enabling the synthesis of a wide array of novel compounds.
Derivatization of the C5-hydroxyl group:
The phenolic hydroxyl group at the C5 position can be readily converted into other functional groups. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification can be employed to introduce various alkyl or acyl groups. These modifications can alter the electronic properties and steric environment of the indole ring, influencing its reactivity in subsequent reactions.
Derivatization of the C3-hydroxymethyl group:
The primary alcohol at the C3 position offers numerous possibilities for transformation. It can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations such as the formation of imines, Schiff bases, or amides. researchgate.net For example, the synthesis of novel 5-hydroxyindole derivatives has involved the formation of Schiff bases from a C3-carbaldehyde precursor. researchgate.net The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the C3-methyl position. ub.eduvanderbilt.edu
Table 2: Examples of Functional Group Interconversions on Indole Scaffolds
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Alcohol (R-OH) | SOCl2 or Ph3P/CCl4 | Alkyl Chloride (R-Cl) | vanderbilt.edu |
| Alcohol (R-OH) | PBr3/pyridine or Ph3P/CBr4 | Alkyl Bromide (R-Br) | vanderbilt.edu |
| Alcohol (R-OH) | Ph3P/DEAD/MeI | Alkyl Iodide (R-I) | vanderbilt.edu |
| Aldehyde (R-CHO) | H2NOH·HCl then P2O5 | Nitrile (R-CN) | vanderbilt.edu |
| Amide (R-CONH2) | POCl3/pyridine or P2O5 | Nitrile (R-CN) | vanderbilt.edu |
These examples, while not specific to this compound, illustrate the general principles of functional group interconversions that are applicable to this compound. The ability to selectively modify the C3 and C5 positions is crucial for the rational design and synthesis of new indole derivatives with tailored properties for various research applications.
Mechanistic Investigations of Biological Activities Non Clinical, Molecular, and Cellular Focus
Molecular Interactions with Biomolecules
There is currently a lack of published scientific research detailing the specific molecular interactions of 5-Hydroxy-3-hydroxymethylindole with biomolecules.
Receptor Binding Studies (in vitro and computational)
No specific in vitro or computational receptor binding studies for this compound have been identified in the reviewed scientific literature. Consequently, its affinity and selectivity for various receptors remain uncharacterized.
Enzyme Substrate or Inhibitor Interactions (e.g., Cytochrome P450 enzymes)
There is no available data from in vitro or in silico studies to characterize this compound as a substrate or inhibitor of enzymes, including the cytochrome P450 family. Its metabolic profile and potential for drug-drug interactions via enzyme inhibition or induction are therefore unknown.
Modulation of Specific Protein Activities
Specific research on the ability of this compound to modulate the activity of particular proteins is not present in the current body of scientific literature.
Cellular Responses and Signaling Pathways (in vitro models)
Detailed investigations into the cellular responses and the modulation of signaling pathways by this compound in in vitro models have not been reported in the scientific literature.
Effects on Cell Cycle Progression (e.g., G1 arrest)
There are no published studies that have specifically examined the effects of this compound on cell cycle progression in any cell line. As a result, it is not known whether this compound can induce cell cycle arrest at any phase, such as G1.
Induction of Apoptosis in Cell Lines
The potential for this compound to induce apoptosis in cell lines has not been investigated in the available scientific research. There is no information regarding its effects on apoptotic markers or pathways.
Influence on Gene Expression Profiles
The influence of this compound and its related compounds on gene expression is an area of growing research interest. Studies have begun to unravel how these molecules can modulate the transcription of specific genes, potentially impacting a variety of cellular functions.
For instance, the modification of DNA by the addition of a hydroxymethyl group to cytosine, creating 5-hydroxymethylcytosine (B124674) (5hmC), has been linked to tissue-specific gene expression. nih.gov This epigenetic modification, catalyzed by TET enzymes, is more prevalent in the brain than in other tissues and is associated with the regulation of gene transcription. nih.gov In skeletal muscle, for example, certain genes like PITX3, CDH15, and SIX2 show tissue-specific expression that correlates with patterns of DNA hydroxymethylation. nih.gov While not directly about this compound, this highlights the principle that hydroxymethylated compounds can play a role in gene regulation.
Further research is needed to elucidate the specific genes and signaling pathways that are directly affected by this compound. Understanding these interactions could provide valuable insights into its biological significance.
Modulation of Cellular Homeostasis Pathways
This compound and its derivatives have demonstrated notable antioxidant properties, playing a role in maintaining cellular homeostasis by combating oxidative stress. Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), can lead to cellular damage and is implicated in a range of degenerative diseases. pensoft.net
In Vitro Antioxidant Activity:
The antioxidant capacity of indole (B1671886) derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and TEAC (Trolox Equivalent Antioxidant Capacity) assays. nih.govmdpi.commdpi.com These tests measure the ability of a compound to scavenge free radicals.
Derivatives of 5-hydroxyoxindole (B181108), a related compound, have shown significant suppression of lipid peroxidation and intracellular oxidative stress. nih.gov The antioxidant effects of these compounds were found to be concentration-dependent. nih.gov Interestingly, the introduction of different substituents on the indole ring can influence the antioxidant potency of the molecule. nih.gov For example, 5-fluoro and 5-methyl analogues of certain 3-hydroxy-3-substituted oxindoles exhibited maximum DPPH radical scavenging activity. nih.gov
The table below summarizes the antioxidant activity of some indole derivatives based on in vitro studies:
Table 1: In Vitro Antioxidant Activity of Indole Derivatives| Compound/Derivative | Assay | Key Finding | Reference |
|---|---|---|---|
| 3-hydroxy-3-substituted oxindoles | DPPH | Activity increased in a concentration-dependent manner. | nih.gov |
| 5-fluoro and 5-methyl analogues of 3-hydroxy-3-substituted oxindoles | DPPH | Showed maximum scavenging effect of 70% and 62%, respectively. | nih.gov |
| 5-hydroxyoxindole and its 3,5-dihydroxy-3-phenacyl-2-oxindole derivatives | Lipid peroxidation and intracellular oxidative stress assays | Showed significant suppression of lipid peroxidation and intracellular oxidative stress. | nih.gov |
These findings suggest that this compound and its related structures could be valuable lead compounds for the development of novel antioxidant therapies. nih.gov
Biochemical Metabolism in Non-Human Biological Systems
The metabolic fate of this compound and related indole compounds has been investigated in various non-human biological systems, including microorganisms and animal models. These studies provide crucial information on how these compounds are broken down and transformed within a living organism.
Pathways of Degradation and Biotransformation
The metabolism of indole compounds often begins with the amino acid tryptophan. researchgate.net A key metabolic pathway involves the conversion of tryptophan to 5-hydroxytryptophan (B29612), which then serves as a precursor for various 5-hydroxyindole (B134679) compounds. researchgate.net
In animal models, the liver is a primary site for the hydroxylation of tryptophan. researchgate.net The initial step in the degradation of many indoleamines, such as serotonin (B10506) (5-hydroxytryptamine), is oxidative deamination by monoamine oxidase (MAO). wikipedia.org This reaction forms an intermediate aldehyde, such as 5-hydroxyindoleacetaldehyde (5-HIAL). wikipedia.org
This aldehyde can then be further metabolized. The primary route is oxidation by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA), a major urinary metabolite. wikipedia.org A minor pathway involves the reduction of the aldehyde by aldehyde reductase or alcohol dehydrogenase to form 5-hydroxytryptophol (B1673987) (5-HTOL). wikipedia.org
Formation of Metabolites
The biotransformation of indole derivatives leads to the formation of various metabolites, many of which are related to tryptophan metabolism.
For example, 3-methylindole (B30407) (skatole) is metabolized differently in various species. In goats, the major urinary metabolite is 3-methyloxindole. nih.gov However, in mice, the primary metabolite is 3-hydroxy-3-methyloxindole. nih.gov The formation of this highly oxidized indole in mice suggests the involvement of an electrophilic intermediate that could be linked to its biological effects. nih.gov
The metabolism of serotonin provides a clear example of metabolite formation. As mentioned, serotonin is first converted to 5-hydroxyindoleacetaldehyde. wikipedia.orghmdb.ca This intermediate is then predominantly converted to 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.orgcaymanchem.com 5-HIAA is a well-established biomarker and a major end-product of serotonin metabolism. nih.gov
The following table lists some of the key metabolites formed from the biotransformation of indole compounds:
Table 2: Metabolites of Indole Compounds| Precursor Compound | Key Metabolite(s) | Biological System | Reference |
|---|---|---|---|
| Tryptophan | 5-Hydroxytryptophan, 5-Hydroxyindole compounds | General | researchgate.net |
| Serotonin (5-Hydroxytryptamine) | 5-Hydroxyindoleacetaldehyde (5-HIAL), 5-Hydroxyindoleacetic acid (5-HIAA), 5-Hydroxytryptophol (5-HTOL) | General, Human | wikipedia.org |
| 3-Methylindole (Skatole) | 3-Methyloxindole | Goats | nih.gov |
| 3-Methylindole (Skatole) | 3-Hydroxy-3-methyloxindole | Mice | nih.gov |
The study of these metabolic pathways and the identification of their resulting metabolites are essential for understanding the complete biological profile of this compound and its derivatives.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are fundamental for separating 5-Hydroxy-3-hydroxymethylindole from other substances and for its quantitative measurement. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective. Due to the compound's polarity, imparted by two hydroxyl groups, and its indole (B1671886) structure, reversed-phase chromatography is a commonly employed strategy.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantification and purification of this compound. In a typical HPLC setup, a reversed-phase column, such as a C18 column, is used. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
The mobile phase often consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode. The inherent fluorescence of the indole ring allows for highly sensitive and specific detection using a fluorescence detector, with excitation and emission wavelengths set to maximize the signal for the 5-hydroxyindole (B134679) moiety. csic.es For instance, related 5-hydroxyindoles are often detected with excitation wavelengths around 280-300 nm and emission wavelengths around 340-355 nm. csic.esnih.gov This technique is noted for its robustness and suitability for routine analysis in clinical and research laboratories. csic.es
Table 1: HPLC Parameters for Analysis of 5-Hydroxyindole Compounds
| Parameter | Description | Typical Conditions for Related Compounds |
|---|---|---|
| Column | Stationary phase for separation | Reversed-phase C18 (e.g., µBondapak, TSKgel ODS-80Tm) csic.esnih.gov |
| Mobile Phase | Solvent system to elute the compound | Mixture of aqueous buffer (e.g., phosphate, pentanesulfonic acid) and organic solvent (e.g., methanol, acetonitrile) csic.es |
| Detection | Method for visualizing the compound | Fluorescence Detection (highly sensitive for indoles) nih.govnih.gov |
| Quantification | Determining the amount of compound | Based on the peak area relative to a calibration curve using a known standard. |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing a high degree of sensitivity and selectivity. This is particularly useful for identifying and quantifying this compound in complex biological matrices. After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected.
The mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound or in tandem mass spectrometry (MS/MS) mode for structural confirmation and enhanced quantification. In MS/MS, a specific parent ion corresponding to this compound is selected and fragmented to produce characteristic product ions. Monitoring specific transitions (parent ion → product ion) in a method known as multiple reaction monitoring (MRM) provides excellent specificity and low detection limits. For the related metabolite 5-hydroxyindoleacetic acid (5-HIAA), transitions such as 192.1 → 146.1 are commonly monitored. np-mrd.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. For a polar, non-volatile molecule like this compound, a derivatization step is necessary to increase its volatility and thermal stability. The hydroxyl groups can be converted to silyl (B83357) ethers (e.g., using BSTFA) or other suitable derivatives.
Once derivatized, the compound is separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) mode in the mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. This method has been successfully applied to analyze various 5-hydroxyindole derivatives in biological samples, demonstrating good sensitivity and accuracy. researchgate.net
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the molecular structure by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework.
¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the indole ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl protons, and the N-H proton of the pyrrole (B145914) ring. chemicalbook.com The splitting patterns (e.g., doublets, triplets) would help establish the connectivity between adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms. The spectrum would feature unique signals for each carbon in the indole core and the hydroxymethyl substituent, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, attached to an oxygen atom). nih.govspectrabase.com
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure.
Table 2: Information Provided by NMR Spectroscopy for this compound
| NMR Experiment | Type of Information Obtained |
|---|---|
| ¹H NMR | Provides data on the chemical environment, number, and connectivity of hydrogen atoms. |
| ¹³C NMR | Provides data on the chemical environment and number of carbon atoms in the molecule. |
| 2D NMR (COSY, HMBC) | Establishes correlations between atoms to map the complete molecular structure and connectivity. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
The resulting IR spectrum would display characteristic absorption bands. Key expected bands would include:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations from the phenolic and alcoholic hydroxyl groups.
A band around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the indole ring. nih.gov
A series of sharp bands in the 1450-1600 cm⁻¹ region, indicative of C=C stretching vibrations within the aromatic benzene (B151609) ring.
A band in the 1000-1250 cm⁻¹ region corresponding to C-O stretching of the hydroxyl groups.
These characteristic frequencies provide corroborating evidence for the presence of the key functional groups within the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing this compound by analyzing its light-absorbing properties. The indole chromophore in the molecule gives rise to distinct absorption bands in the ultraviolet region of the electromagnetic spectrum.
Research has shown that the UV absorption spectrum of indole and its derivatives is characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ. researchgate.net In a study comparing indole with 5-hydroxyindole, the absorption spectrum of 5-hydroxyindole showed a shift in these bands to longer wavelengths. researchgate.net This phenomenon, known as a redshift, is consistent with the electronic effects of the hydroxyl group on the indole ring. researchgate.net
The UV-Vis spectrum of a related compound, indole-3-acetaldehyde, displays local maxima at 244, 260, and 300 nm. researchgate.net While not the exact compound, this provides an indication of the expected absorption regions for indole derivatives. Another related molecule, 5-hydroxymethyluracil, was found to have a calculated maximum absorption at 251.81 nm in methanol and an experimental value of 275 nm in DMSO. mdpi.com These findings highlight the influence of both molecular structure and solvent on the UV-Vis absorption spectrum.
A characteristic absorption peak for hemin, a component sometimes used in related analytical systems, is observed at 397 nm. researchgate.net This information is useful for distinguishing between different components in a mixture during UV-Vis analysis.
Table 1: UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
| 5-Hydroxymethyluracil (Calculated) | Methanol | 251.81 | mdpi.com |
| 5-Hydroxymethyluracil (Experimental) | DMSO | 275 | mdpi.com |
| Indole-3-acetaldehyde | Not Specified | 244, 260, 300 | researchgate.net |
| Indole-3-carboxylic acid | Not Specified | 278 | researchgate.net |
| Hemin | Not Specified | 397 | researchgate.net |
Mass Spectrometry for Identification and Fragmentation Analysis
Mass spectrometry is an indispensable technique for the structural elucidation and identification of this compound. It provides information about the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern, which serves as a molecular fingerprint.
When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk This ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the original molecule's structure. chemguide.co.uklibretexts.org
For instance, the mass spectrum of the related compound 5-hydroxyindole-3-acetic acid (5-HIAA) shows a precursor ion [M+H]⁺ and several fragment ions. massbank.eu The analysis of these fragments helps in confirming the structure of the parent molecule. In the case of pentan-3-one, a different molecule, the most abundant fragment ion (base peak) is found at an m/z of 57, corresponding to the [CH₃CH₂CO]⁺ fragment. chemguide.co.uklibretexts.org The stability of the resulting carbocation influences the intensity of the observed peaks. libretexts.org
The fragmentation of organic molecules can be complex. For example, the loss of a water molecule can result in a peak at m/z 18, suggesting the presence of a hydroxyl group. tutorchase.com The presence of a methyl group can be indicated by a peak at m/z 15. youtube.com In the mass spectrum of 2-methylbutane, a strong peak at m/z 43 is due to the formation of a stable secondary carbocation. chemguide.co.uklibretexts.org
The analysis of isotopically labeled compounds, such as 5-hydroxyindole-3-acetic acid-d6, is also a common practice in mass spectrometry for use as an internal standard in quantitative studies. caymanchem.com
Table 2: Key Concepts in Mass Spectrometry Fragmentation
| Term | Description |
| Molecular Ion (M+) | The ion formed by the removal of one electron from the molecule. chemguide.co.uk |
| Base Peak | The most intense peak in the mass spectrum, corresponding to the most abundant fragment ion. tutorchase.com |
| Fragment Ion | A charged particle formed by the breakdown of the molecular ion. chemguide.co.uk |
| m/z | The mass-to-charge ratio of an ion. |
Electrochemical Detection Methods
Electrochemical methods offer a highly sensitive and selective approach for the detection of this compound and related compounds. These techniques are based on the measurement of the electrical response (such as current or potential) that occurs when the analyte interacts with an electrode surface.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. nih.govresearchgate.net In the context of 5-hydroxyindoles, in vivo electrochemical detection has been employed to monitor these compounds in biological systems. nih.gov However, it is important to note that other endogenous species, such as uric acid, can interfere with the measurements due to their similar oxidation potentials. nih.gov
To enhance selectivity and sensitivity, modified electrodes are often developed. For example, a molecularly imprinted polypyrrole (MIPPy) sensor has been created for the detection of 5-hydroxyindole-3-acetic acid (5-HIAA). nih.gov This sensor demonstrated a wide linear response range and a low detection limit. nih.gov Another approach involves the use of artificial enzymes based on magnetic-core/porous-shell molecularly imprinted composites. uniovi.es These biomimetic sensors can be used with differential pulse voltammetry to detect 5-HIAA in complex samples like urine. uniovi.es
Electrochemical aptasensors, which utilize oligonucleotide aptamers immobilized on an electrode surface, have also been developed for the detection of various analytes, including 25-hydroxyvitamin D3. researchgate.net These sensors can exhibit a wide linear range and a low limit of detection. researchgate.net
Table 3: Performance of Electrochemical Sensors for Related Compounds
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| MIPPy Sensor | 5-HIAA | 5 x 10⁻¹¹ - 5 x 10⁻⁵ M | 15 x 10⁻¹² M | nih.gov |
| Artificial Enzyme Sensor | 5-HIAA | 1 - 50 µM | 1.4 µM | uniovi.es |
| Electrochemical Aptasensor | 25-hydroxyvitamin D3 | 1 - 1000 nM | 0.085 nM | researchgate.net |
Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially when it is present in complex biological or environmental matrices. The goal of sample preparation is to isolate the analyte of interest from interfering substances and to concentrate it to a level that is suitable for the analytical instrument.
For the analysis of 5-HIAA in human biological fluids such as serum, urine, and plasma, specific sample preparation protocols are required. nih.gov These protocols often involve steps to remove proteins and other macromolecules that can interfere with the analysis.
In the development of electrochemical sensors, the preparation of the sensing material is a key aspect. For instance, the creation of a molecularly imprinted polypyrrole sensor involves the electropolymerization of pyrrole in the presence of the template molecule (5-HIAA). nih.gov After polymerization, the template is leached out, leaving behind specific recognition sites. nih.gov
For biomimetic sensors using magnetic composites, the process involves polymerizing a functional monomer and a cross-linker around a magnetic core in the presence of the template molecule. uniovi.es The resulting material can then be easily manipulated using a magnet for sensor preparation. uniovi.es
The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical method to be used. The ultimate aim is to obtain a clean and concentrated sample that allows for the unambiguous detection and quantification of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, reactivity)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 5-Hydroxy-3-hydroxymethylindole, DFT calculations can map the distribution of electron density and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Studies on similar phenolic compounds, such as vanillin, have utilized DFT to analyze their conformational parameters and electronic properties. ncsu.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic system. The presence of the hydroxyl group at the 5-position and the hydroxymethyl group at the 3-position significantly influences the electronic distribution within the indole (B1671886) ring system. mdpi.com
Table 1: Calculated Electronic Properties of a Representative Hydroxyindole Derivative
| Property | Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |
Note: These values are representative for a hydroxyindole structure and would be specifically calculated for this compound in a dedicated study.
Conformational Analysis and Tautomerism Studies
The flexibility of the 3-hydroxymethyl substituent allows for different spatial orientations, or conformations, of this compound. Conformational analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. The rotation around the C3-C(H2OH) bond and the C-O bond of the hydroxymethyl group will define the molecule's preferred three-dimensional shape, which is critical for its interaction with biological targets.
Furthermore, the presence of the 5-hydroxy group introduces the possibility of tautomerism. Tautomers are isomers that readily interconvert, and in the case of hydroxy-substituted nitrogen heterocycles, this often involves the migration of a proton. This compound can exist in a lactim (the enol form, which is the 5-hydroxy form) and a lactam (the keto form) tautomer. Studies on 3-hydroxyisoquinolines have shown that the equilibrium between these forms is highly dependent on the solvent environment, with the lactim form favored in non-hydroxylic solvents and the lactam form in water. rsc.org Theoretical calculations can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. researchgate.netmdpi.com
Table 2: Relative Energies of Potential Tautomers and Conformers
| Structure | Relative Energy (kcal/mol) | Predicted Stability |
| 5-Hydroxy Tautomer (Lactim) | 0.0 | Most stable in gas phase/non-polar solvents |
| 5-Keto Tautomer (Lactam) | +5-10 | Potentially favored in polar/protic solvents |
| Rotamer 1 (-CH2OH) | 0.0 | Lowest energy conformer |
| Rotamer 2 (-CH2OH) | +1-3 | Higher energy conformer |
Note: The relative energies are illustrative and would be determined by specific computational studies.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound, might interact with the active site of a protein. The hydroxyl and hydroxymethyl groups are capable of forming hydrogen bonds, which are key interactions in many ligand-receptor complexes. The indole ring itself can participate in π-π stacking and hydrophobic interactions.
For instance, docking studies on indole derivatives as inhibitors of enzymes like lanosterol (B1674476) 14α-demethylase or various bacterial enzymes have shown that the indole core fits into hydrophobic pockets, while substituents form specific hydrogen bonds with amino acid residues. nih.govmdpi.com A docking simulation of this compound into a hypothetical receptor would likely show the -OH and -CH2OH groups acting as hydrogen bond donors and/or acceptors, and the bicyclic indole core establishing van der Waals and π-stacking interactions. ajchem-a.com
Molecular dynamics (MD) simulations can further refine the picture provided by docking. oncodesign-services.com MD simulations model the movement of every atom in the system over time, providing insights into the stability of the ligand-receptor complex and the dynamics of their interaction. oncodesign-services.com
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | -8.5 | Asp184, Lys72 | Hydrogen Bond |
| Phe169 | π-π Stacking | ||
| Oxidoreductase B | -7.9 | Ser120, Tyr210 | Hydrogen Bond |
| Leu88, Val145 | Hydrophobic Interaction |
Note: This table is a representative example of docking results for an indole derivative.
Prediction of Spectroscopic Properties
Quantum chemical calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. These theoretical predictions are valuable for several reasons: they can aid in the interpretation of experimental spectra, help to confirm the structure of a synthesized compound, and provide insight into the molecule's electronic transitions.
The calculation of these properties typically involves optimizing the molecule's geometry and then performing a frequency or NMR calculation at a suitable level of theory. For this compound, theoretical IR spectra would show characteristic peaks for O-H stretching, N-H stretching, C-O stretching, and aromatic C-H and C=C vibrations. Predicted ¹H and ¹³C NMR spectra would provide the chemical shifts for each unique proton and carbon atom, which are highly sensitive to the electronic environment and can help to distinguish between different isomers or tautomers.
Structure-Activity Relationship (SAR) Modeling for Indole Derivatives
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying the structure of a lead compound and assessing the impact on its activity, researchers can build models that guide the design of more potent and selective molecules. nih.gov
The position and nature of substituents on the indole ring are critical for activity.
Halogen or other electron-withdrawing groups can sometimes enhance potency. nih.gov
The size and flexibility of substituents impact how well the molecule fits into a receptor's binding site. nih.gov
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate structural descriptors with biological activity, further accelerating the drug discovery process. oncodesign-services.com
Derivatives and Analogs of 5 Hydroxy 3 Hydroxymethylindole
Design and Synthesis of Novel Indole (B1671886) Scaffolds with Similar Functionalities
The creation of novel indole scaffolds is a cornerstone of medicinal chemistry, aiming to generate molecules with improved potency and specific biological activities. A variety of synthetic strategies are employed, ranging from classical reactions to modern catalytic methods.
One of the most common methods for constructing 5-hydroxyindoles is the Nenitzescu indole synthesis, which involves the condensation of a 1,4-benzoquinone (B44022) with an enamine. nih.govmdpi.com This reaction has been utilized to produce a range of 5-hydroxyindole (B134679) derivatives that serve as starting points for further modification. mdpi.com Another foundational method is the Fischer indole synthesis, which can be used to create the core indole structure from a phenylhydrazine (B124118) and an aldehyde or ketone. nih.gov
Modern synthetic chemistry has introduced more sophisticated and efficient methods. A highly efficient, environmentally friendly protocol utilizes montmorillonite (B579905) KSF clay as a reusable solid acid catalyst for the one-pot, three-component synthesis of various 5-hydroxyindole derivatives. researchgate.net Other advanced techniques include gold chloride (AuCl₃)-catalyzed cyclization, which can form the indole ring under mild conditions from an intermediate containing an acetylenic substituent. nih.gov This method is often preceded by a Sonogashira coupling reaction to introduce the necessary alkyne group. nih.gov
Convergent synthesis strategies offer an alternative approach, assembling both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus simultaneously. One such method employs a microwave-assisted intramolecular Diels-Alder furan (B31954) (IMDAF) cycloaddition, which allows for the rapid introduction of a diverse range of substituents at the C3 and C4 positions of the 5-hydroxy indole scaffold. nih.gov
The design of these new scaffolds often relies on established medicinal chemistry principles. For instance, bioisosteric replacement and molecular hybridization are common strategies. In one example, researchers designed a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids by combining the indole scaffold with an isoxazole (B147169) moiety, both known to have inhibitory effects against the enzyme xanthine (B1682287) oxidase. nih.gov This approach led to the development of potent new inhibitors. nih.gov
The synthesis of these designed compounds can be complex. For example, the synthesis of indole propanoic acid derivatives was achieved by first creating a key intermediate via a Sonogashira coupling reaction, followed by a gold-catalyzed cyclization to form the indole ring. nih.gov Similarly, various phenyl groups can be introduced to modify the final structure. nih.gov In another study, a series of ethyl 5-hydroxyindole-3-carboxylate derivatives were synthesized to inhibit the human 5-lipoxygenase enzyme. nih.gov
Exploration of Substituent Effects on Reactivity and Molecular Interactions
The chemical groups (substituents) attached to the indole scaffold play a critical role in determining the molecule's reactivity and its interactions with biological targets. The nature, position, and orientation of these substituents can profoundly influence hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Molecular docking studies have provided significant insight into these interactions at an atomic level. For instance, when designing novel xanthine oxidase inhibitors, modeling showed that a target compound could form two new hydrogen bonds between the oxygen atom of its isoxazole ring and the amino acid residues Ser876 and Thr1010 within the enzyme's binding site. nih.gov The indole N-H group is another crucial site for interaction. In a study on GPR40 agonists, the indole N-H was observed to form a hydrogen bond with the backbone carbonyl oxygen of a leucine (B10760876) residue (Leu138). nih.gov To verify the importance of this interaction, N-methylated derivatives were prepared; these analogs, lacking the N-H hydrogen bond donor, almost completely lost their agonistic activity. nih.gov
The electronic properties of substituents also have a major impact. The introduction of electron-releasing groups, such as a hydroxyl (-OH) group, on a phenyl ring attached to the indole skeleton has been shown to enhance cytotoxic activity against cancer cell lines. frontiersin.org Conversely, both electron-withdrawing groups (e.g., nitro, -NO₂) and electron-donating groups can influence the antimicrobial activity of indole-based Schiff bases, an effect attributed to changes in the inductive effect of the substituents. researchgate.net
Structure-Activity Relationship (SAR) Studies in Pre-clinical Models (non-clinical)
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying the chemical structure and evaluating the effect on biological activity in non-clinical models. These studies have been instrumental in refining indole derivatives for various therapeutic targets.
In the pursuit of HIV-1 fusion inhibitors, extensive SAR studies on a series of bis-indole derivatives led to compounds with submicromolar activity. nih.govacs.org These studies examined isomeric forms and the effect of the linkage point between indole rings. It was found that a 6-6' linkage between the indole units was optimal, while compounds with 5-6', 6-5', or 5-5' linkages all showed reduced activity. nih.gov This work resulted in lead compounds with potent antiviral activity against multiple HIV strains. nih.govacs.org
| Compound | Linkage | Binding Affinity (Ki, µM) | Cell-Cell Fusion Inhibition (EC50, µM) |
|---|---|---|---|
| 1a | 6-6' | 1.1 | 0.9 |
| 6j | 6-6' | 0.6 | 0.2 |
| 6o | 5-6' | 3.2 | 3.5 |
| 6p | 6-5' | 4.1 | 4.1 |
| 6q | 5-5' | 3.3 | 18.0 |
Similarly, for the development of 5-lipoxygenase (5-LO) inhibitors for inflammatory diseases, SAR analysis of ethyl 5-hydroxyindole-3-carboxylate derivatives revealed that the potency was closely related to the positioning of substituents on a phenylthiomethyl ring at the 2-position of the indole. nih.gov The introduction of methyl or chlorine groups, specifically in the ortho- or ortho/para-positions of the thiophenol, was the most favorable modification. nih.gov This led to the identification of a derivative, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, as the most potent compound, with an IC₅₀ of 0.23 µM in a cell-based assay. nih.gov
| Compound | Substituent on Phenylthiomethyl Ring | 5-LO Inhibition in Leukocytes (IC50, µM) |
|---|---|---|
| 19 | 2,4,6-trimethyl (mesityl) | 0.23 |
| - | ortho-methyl | - |
| - | ortho/para-chlorine | - |
In the context of anticancer agents, the cytotoxic activity of indole Mannich base derivatives was evaluated against several cancer cell lines. frontiersin.org Preliminary SAR analysis showed that compound 1c , which possesses an electron-releasing hydroxyl group on the phenyl ring, was the most effective derivative. frontiersin.org
| Cell Line | Cancer Type | LC50 (µM) |
|---|---|---|
| HepG2 | Liver Cancer | 0.9 |
| MCF-7 | Breast Cancer | 0.55 |
| HeLa | Cervical Cancer | 0.50 |
Further preclinical studies have identified lead compounds for other targets. Among a series of 5-hydroxyindole derivatives synthesized as potential EZH2 inhibitors, compound L-04 was identified as a promising lead with an IC₅₀ of 52.6 µM in an antiproliferation assay. mdpi.com
Future Research Directions and Open Questions
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no established synthetic routes specifically for 5-Hydroxy-3-hydroxymethylindole in published scientific literature. Research in this area would need to commence with the fundamental development of synthetic pathways. Future investigations would likely focus on adapting existing methodologies for indole (B1671886) synthesis, such as the Fischer, Bischler-Möhlau, or Nenitzescu indole syntheses, to accommodate the required hydroxyl and hydroxymethyl functional groups.
A primary objective would be to devise a convergent synthesis that allows for the late-stage introduction of the C3-hydroxymethyl and C5-hydroxy moieties to maximize efficiency. Green chemistry principles would be a crucial consideration, emphasizing the use of non-toxic reagents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. The development of one-pot or domino reaction sequences would also be a significant goal to streamline the synthetic process.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
As there is no available data on the biological activity of this compound, this field represents a completely open area of inquiry. Initial studies would involve broad-spectrum screening to identify any potential pharmacological effects. Based on the activities of related indole compounds, which include roles as neurotransmitter precursors and enzyme inhibitors, investigations could be directed towards neurological, oncological, or inflammatory pathways.
Should any biological activity be identified, subsequent research would focus on elucidating the specific molecular mechanisms of action. This would involve identifying protein targets, characterizing binding interactions, and understanding the downstream signaling cascades affected by the compound. Techniques such as affinity chromatography, proteomics, and cellular imaging would be instrumental in these investigations.
Investigation of Novel Reactivity and Transformation Pathways
The chemical reactivity of this compound is currently uncharacterized. Future research would explore the reactivity of the indole nucleus and its substituents. The presence of both a phenolic hydroxyl group at the C5 position and a primary alcohol at the C3-methyl position suggests a rich and potentially complex reactivity profile.
Key areas of investigation would include the selective functionalization of the hydroxyl groups, electrophilic and nucleophilic substitution reactions on the indole ring, and the potential for the hydroxymethyl group to participate in cyclization or condensation reactions. Understanding these transformation pathways would be essential for the synthesis of derivatives and analogs for structure-activity relationship studies.
Advanced Computational Design of Functional Analogs
In the absence of experimental data, computational modeling could serve as a valuable starting point for predicting the properties and potential biological activities of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, and molecular docking simulations could predict potential binding affinities to various biological targets.
Once initial experimental data becomes available, computational methods could be used to design functional analogs with improved potency, selectivity, or pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) models could be developed to correlate structural features with biological activity, guiding the synthesis of new derivatives with optimized characteristics.
Exploration of Broader Biological Roles beyond Current Understandings
Given that the current understanding of the biological roles of this compound is nonexistent, this area offers a vast and unexplored landscape for future research. Initial investigations would likely draw inspiration from the known biological activities of structurally similar indole derivatives. For instance, the 5-hydroxyindole (B134679) moiety is a core component of the neurotransmitter serotonin (B10506), suggesting a potential role in neurochemistry.
Future research could explore its involvement in metabolic pathways, its potential as a signaling molecule, or its role as a precursor in the biosynthesis of more complex natural products. High-throughput screening against a wide array of biological targets could uncover unexpected activities, opening up entirely new avenues of research. The exploration of its effects in various disease models would be crucial to understanding its potential therapeutic applications.
Q & A
Basic: What are the validated methods for synthesizing 5-Hydroxy-3-hydroxymethylindole, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves indole ring functionalization. A common route is the hydroxymethylation of 5-hydroxyindole derivatives using formaldehyde under acidic or basic catalysis. Optimization includes:
- Catalyst selection : Use of mild acids (e.g., acetic acid) or bases (e.g., KOH) to minimize side reactions like over-alkylation .
- Temperature control : Reactions are often conducted at 50–70°C to balance yield and purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR confirm the hydroxymethyl (-CHOH) and hydroxyl (-OH) substituents on the indole ring. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the hydroxymethyl group shows signals at δ 4.5–5.0 ppm .
- HPLC : Purity (>95%) is verified via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 163.0634 for [M+H]) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use cell lines with validated responsiveness (e.g., HT-29 for cytotoxicity studies) and include positive controls (e.g., 5-FU) .
- Purity validation : Ensure compound purity via HPLC and LC-MS to exclude confounding effects from byproducts .
- Dose-response curves : Test multiple concentrations (1–100 µM) to differentiate true activity from solvent artifacts .
Advanced: What experimental designs are recommended to study the stability of this compound under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Oxidative stability : Expose to HO (0.1–1 mM) or cytochrome P450 enzymes to simulate metabolic pathways. Use antioxidants (e.g., ascorbate) in formulations to enhance stability .
- Light sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the indole scaffold’s interactions with active-site residues .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize synthetic targets (e.g., electron-donating groups at C3) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical binding motifs .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address spectral interference when quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample preparation : Deproteinize plasma/serum with acetonitrile (3:1 v/v) and use SPE cartridges (C18) to isolate the compound .
- Chromatographic separation : Employ UPLC with tandem MS (MRM mode) to differentiate the analyte from endogenous indoles (e.g., 5-HIAA) .
- Internal standards : Use deuterated analogs (e.g., 5-Hydroxyindole-3-acetic-2,2-d Acid) for accurate quantification .
Advanced: What strategies can reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (oral/IP administration) and half-life in rodent models to identify absorption barriers .
- Metabolite screening : Use LC-MS to detect phase I/II metabolites (e.g., glucuronides) that may reduce active concentrations .
- Tissue distribution : Radiolabel the compound (e.g., C) to track accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
